N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a nitro group, and a phenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide typically involves the following steps:
Amidation: The nitro-substituted aniline is then reacted with butanoyl chloride in the presence of a base such as pyridine to form the corresponding amide.
Etherification: The final step involves the reaction of the amide with 3-methylphenol in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, methanol.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-amino-4-nitrophenyl-4-(3-methylphenoxy)butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methoxy-4-nitrobenzoic acid and 3-methylphenol.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-4-nitrophenyl)-4-(3-chlorophenoxy)butanamide
- N-(2-methoxy-4-nitrophenyl)-4-(3-fluorophenoxy)butanamide
- N-(2-methoxy-4-nitrophenyl)-4-(3-bromophenoxy)butanamide
Uniqueness
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-5-3-6-15(11-13)25-10-4-7-18(21)19-16-9-8-14(20(22)23)12-17(16)24-2/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASASMSJCWGFMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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